molecular formula C6H7IN2O B13046270 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

Cat. No.: B13046270
M. Wt: 250.04 g/mol
InChI Key: DGWCVJHLIFVECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Information on specific synthetic routes for this compound is limited. researchers typically employ organic synthesis techniques to construct the pyrazolo[5,1-c][1,4]oxazine scaffold.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

      Major Products: The products formed from these reactions would involve modifications of the pyrazolo[5,1-c][1,4]oxazine core.

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, pharmacological properties, and potential therapeutic uses.

      Industry: Although industrial applications are limited, the compound’s unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

    • Specific information on the mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are rare, related heterocyclic compounds with pyrazolo[5,1-c][1,4]oxazine motifs may exist.

      Uniqueness: Highlighting its distinct features compared to other compounds would require a comprehensive literature review.

    Properties

    IUPAC Name

    3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7IN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DGWCVJHLIFVECG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCC2=C(C=NN21)I
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7IN2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    250.04 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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